molecular formula C10H10ClN3O3S B14370430 N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride CAS No. 90036-25-2

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride

Katalognummer: B14370430
CAS-Nummer: 90036-25-2
Molekulargewicht: 287.72 g/mol
InChI-Schlüssel: GETRDSJHZIOWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a complex organic compound with a unique structure that includes a nitrothiophene ring, a pyrrolidine ring, and a carboximidoyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride .

Wissenschaftliche Forschungsanwendungen

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
  • 5-Nitrothiophene-2-carbonyl chloride
  • Pyrrolidine-1-carboximidoyl chloride

Uniqueness

N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrothiophene and pyrrolidine rings makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

90036-25-2

Molekularformel

C10H10ClN3O3S

Molekulargewicht

287.72 g/mol

IUPAC-Name

N-(5-nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride

InChI

InChI=1S/C10H10ClN3O3S/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2

InChI-Schlüssel

GETRDSJHZIOWAV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.